

# A Technical Guide to 2-Nonadecanol for Advanced Research Applications

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## Compound of Interest

Compound Name: 2-Nonadecanol

Cat. No.: B1595905

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## Abstract

This technical guide provides a comprehensive overview of **2-Nonadecanol** (CAS: 26533-36-8), a 19-carbon secondary fatty alcohol. Designed for researchers, scientists, and professionals in drug development, this document details the core physicochemical properties, synthesis, and analytical characterization of **2-Nonadecanol**. Furthermore, it explores its potential applications within the broader context of long-chain alcohols in pharmaceuticals and materials science, offering field-proven insights into its utility. The guide includes detailed experimental protocols and logical workflows to support laboratory applications.

## Core Physicochemical Properties and Identification

**2-Nonadecanol** is a long-chain aliphatic secondary alcohol. Its structure, consisting of a 19-carbon backbone with a hydroxyl group on the second carbon, imparts significant lipophilicity, making it a subject of interest for applications involving lipid bilayers and hydrophobic formulations. Precise identification is critical, and its key identifiers are summarized below.

Property	Value	Source
CAS Number	26533-36-8	[1][2]
Molecular Formula	C <sub>19</sub> H <sub>40</sub> O	[1]
Molecular Weight	284.5203 g/mol	[1]
IUPAC Name	nonadecan-2-ol	[1][3]
Synonyms	Methylheptadecylcarbinol	[3]
InChI Key	QXYWIOWTBOREMG- UHFFFAOYSA-N	[1]

It is crucial to distinguish **2-Nonadecanol** from its structural isomer, 1-Nonadecanol (a primary alcohol), and its oxidized form, 2-Nonadecanone (a ketone), as the position of the functional group dramatically influences chemical reactivity and biological activity.

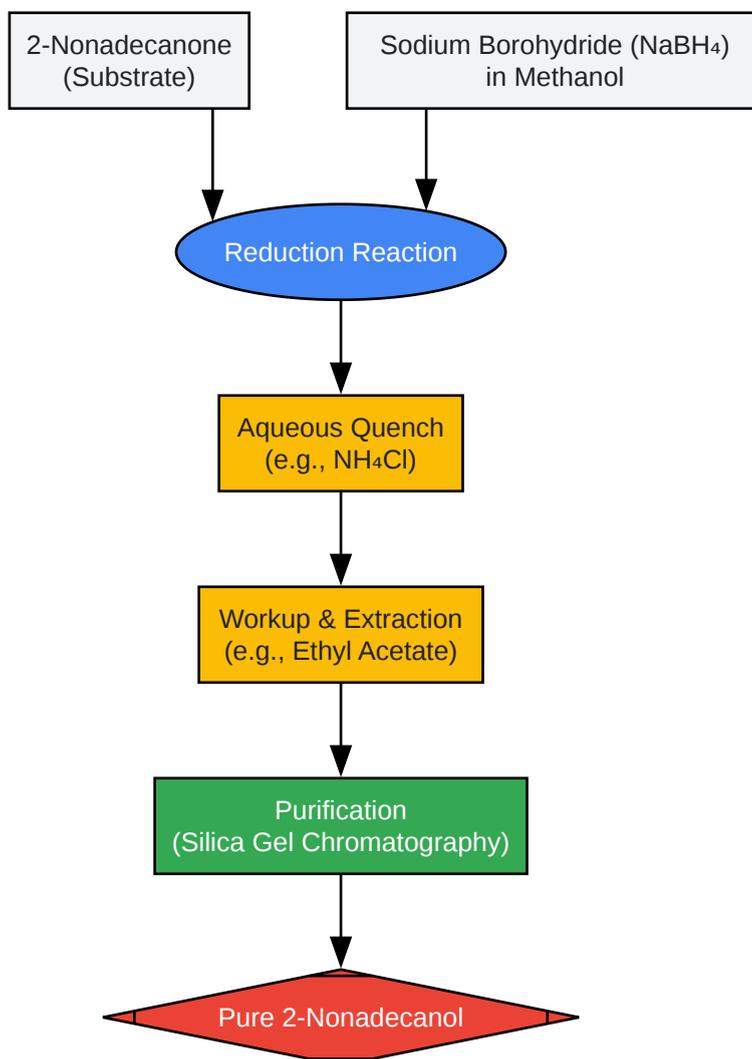
## Synthesis and Purification Strategy

A common and reliable method for synthesizing a secondary alcohol like **2-Nonadecanol** is through the selective reduction of its corresponding ketone, 2-Nonadecanone. This transformation is a cornerstone of organic synthesis, valued for its high yield and specificity.

### Causality in Synthesis:

The choice of a reducing agent is critical. Sodium borohydride (NaBH<sub>4</sub>) is often selected for this type of reduction because it is a mild and selective reducing agent. It readily reduces ketones and aldehydes without affecting more robust functional groups like esters or carboxylic acids, which might be present in more complex precursors. The alcoholic solvent (e.g., methanol or ethanol) serves not only to dissolve the substrate but also as a proton source to quench the intermediate alkoxide formed during the reaction. Purification by column chromatography is the standard for separating the polar alcohol product from the non-polar unreacted ketone and other impurities.

## Illustrative Synthesis Workflow



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Caption: Synthesis workflow for **2-Nonadecanol** from 2-Nonadecanone.

## Experimental Protocol: Reduction of 2-Nonadecanone

- **Dissolution:** Dissolve 1.0 equivalent of 2-Nonadecanone in anhydrous methanol (20 mL per gram of substrate) in a round-bottom flask equipped with a magnetic stirrer.
- **Cooling:** Place the flask in an ice bath and stir for 15 minutes until the solution temperature equilibrates to 0-5 °C.
- **Addition of Reducing Agent:** Add sodium borohydride (NaBH<sub>4</sub>) (1.5 equivalents) portion-wise over 30 minutes, ensuring the temperature does not exceed 10 °C. This controlled addition

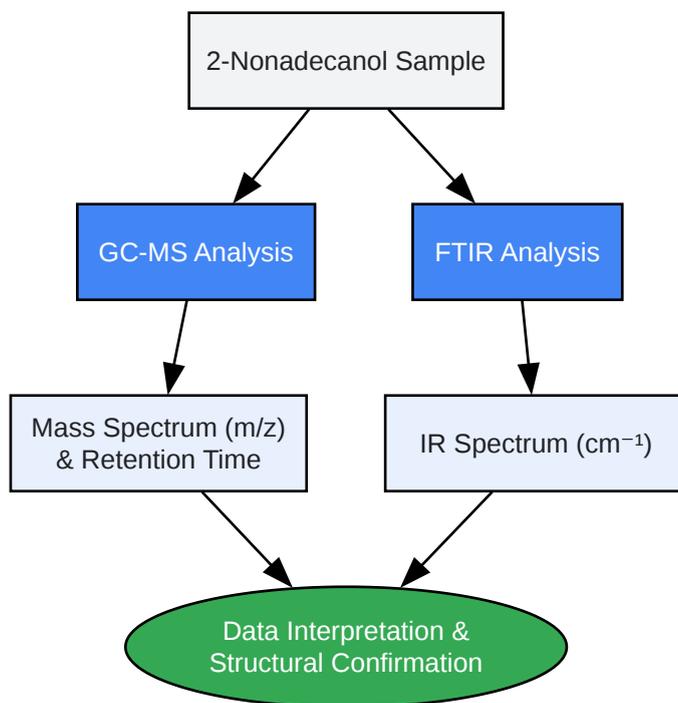
prevents a runaway exothermic reaction.

- **Reaction Monitoring:** Allow the reaction to stir at room temperature. Monitor the progress using Thin Layer Chromatography (TLC) until the starting material is consumed (typically 2-4 hours).
- **Quenching:** Cool the mixture in an ice bath again and slowly add a saturated aqueous solution of ammonium chloride ( $\text{NH}_4\text{Cl}$ ) to quench the excess  $\text{NaBH}_4$ .
- **Solvent Removal:** Remove the methanol under reduced pressure using a rotary evaporator.
- **Extraction:** Transfer the remaining aqueous slurry to a separatory funnel and extract three times with ethyl acetate. Combine the organic layers.
- **Washing & Drying:** Wash the combined organic layer with brine, dry over anhydrous sodium sulfate ( $\text{Na}_2\text{SO}_4$ ), filter, and concentrate in vacuo to yield the crude product.
- **Purification:** Purify the crude material via flash column chromatography on silica gel using a hexane/ethyl acetate gradient to afford pure **2-Nonadecanol**.

## Analytical Characterization

Confirming the identity and purity of synthesized **2-Nonadecanol** is paramount. Gas Chromatography-Mass Spectrometry (GC-MS) and Infrared (IR) Spectroscopy are standard, powerful techniques for this purpose.

## Analytical Workflow



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Caption: Workflow for the analytical confirmation of **2-Nonadecanol**.

## Expected Analytical Data

Technique	Feature	Expected Observation	Rationale
FTIR Spectroscopy	Broad O-H Stretch	~3300-3400 $\text{cm}^{-1}$	Confirms the presence of the hydroxyl (alcohol) group.
C-H Stretch	~2850-2960 $\text{cm}^{-1}$	Indicates the long aliphatic C-H bonds.	
Mass Spectrometry	Molecular Ion ( $M^+$ )	$m/z$ 284.5	Corresponds to the molecular weight of the compound. May be weak or absent in Electron Ionization (EI).
Water Loss Peak	$[M-18]^+$	A characteristic fragmentation pattern for alcohols.	
Alpha-Cleavage	$m/z$ 45	A major fragment from cleavage adjacent to the hydroxyl group, $[\text{CH}_3\text{CH}(\text{OH})]^+$ .	

## Protocol: Sample Preparation for GC-MS Analysis

For long-chain alcohols, derivatization is often employed to increase volatility and improve chromatographic peak shape. Silylation is a common and effective method.<sup>[4][5]</sup>

- **Sample Preparation:** Accurately weigh approximately 1 mg of **2-Nonadecanol** into a 2 mL GC vial.
- **Solvent Addition:** Add 500  $\mu\text{L}$  of a suitable anhydrous solvent (e.g., pyridine or dichloromethane).

- Derivatization: Add 100  $\mu\text{L}$  of a silylating agent, such as N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% Trimethylchlorosilane (TMCS).
- Reaction: Cap the vial tightly and heat at 60-70  $^{\circ}\text{C}$  for 30 minutes to ensure complete conversion to the trimethylsilyl (TMS) ether.
- Analysis: Cool the vial to room temperature. The sample is now ready for injection into the GC-MS. The resulting TMS ether will be more volatile and provide a sharp, symmetrical peak.[4]

## Applications in Research and Drug Development

While specific, marketed applications of **2-Nonadecanol** are not widely documented, its properties as a long-chain fatty alcohol place it in a class of molecules with significant potential in pharmaceutical and biomedical research.[1][6]

- Drug Delivery Systems: The amphiphilic nature of **2-Nonadecanol** makes it a candidate for use in advanced drug delivery systems. Long-chain alcohols can act as penetration enhancers in transdermal patches or as structural components of lipid nanoparticles and nanoemulsions for encapsulating poorly soluble drugs.[1][6] Their long hydrophobic chain can intercalate into the lipid bilayers of the stratum corneum, transiently disrupting its structure and facilitating drug passage.
- Excipient in Formulations: In topical creams and ointments, long-chain alcohols function as emollients, thickeners, and co-emulsifiers.[1] **2-Nonadecanol** could be investigated for its unique textural properties and its ability to stabilize formulations.
- Membrane Biophysics Research: Long-chain alcohols are known to interact with and modify the properties of lipid bilayer membranes.[7] **2-Nonadecanol** can be used as a molecular tool in biophysical studies to investigate membrane fluidity, phase transition temperature, and the function of membrane-bound proteins.[7]
- Antimicrobial Research: Some long-chain alcohols exhibit antimicrobial properties.[8] Research could explore the activity of **2-Nonadecanol** against various bacterial and fungal strains, potentially leading to its use as an active ingredient or a preservative in topical antiseptic formulations.

- Precursor for Synthesis: As a chiral secondary alcohol, **2-Nonadecanol** can serve as a valuable building block in the synthesis of more complex molecules, including specialty surfactants, lubricants, and chiral ligands for asymmetric catalysis.[9]

## Conclusion

**2-Nonadecanol** is a well-defined long-chain secondary alcohol whose physicochemical properties are readily characterizable by standard analytical techniques. While its direct applications are still emerging, its structural features position it as a valuable compound for exploratory research in drug delivery, material science, and synthetic chemistry. The protocols and insights provided in this guide offer a solid foundation for scientists and researchers to effectively synthesize, analyze, and utilize **2-Nonadecanol** in their work.

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